4,5,5-Trimethyl-1,3-dioxane
Description
Significance of 1,3-Dioxane (B1201747) Systems in Modern Organic Synthesis
The 1,3-dioxane moiety is of considerable importance in contemporary organic synthesis for two primary reasons: its role as a protecting group and its utility in stereochemical analysis. thieme-connect.de
As protecting groups, 1,3-dioxanes offer a robust method for the temporary masking of carbonyl functionalities (aldehydes and ketones) and 1,3-diols. thieme-connect.de This protection is crucial in multi-step syntheses where specific reactive sites need to be shielded from reaction conditions that could otherwise lead to undesired side reactions. The formation of the 1,3-dioxane is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. These cyclic acetals are generally stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents. thieme-connect.de Their removal, or deprotection, is readily accomplished under acidic conditions, often through hydrolysis.
The rigid, chair-like conformation of the 1,3-dioxane ring makes it an excellent tool for stereochemical control and analysis. osti.gov By forming a 1,3-dioxane from a chiral 1,3-diol, for example, the relative stereochemistry of the substituents on the newly formed ring becomes fixed and can be readily determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. osti.gov This application is particularly valuable in the synthesis of complex molecules with multiple stereocenters, such as polyketide natural products. osti.gov
Historical Context and Evolution of Trimethyl-1,3-dioxane Studies
The investigation of 1,3-dioxane systems has a rich history rooted in the development of conformational analysis. The pioneering work of Ernest L. Eliel and his contemporaries in the mid-20th century laid the groundwork for our understanding of the stereochemical behavior of heterocyclic systems. researchgate.net Their studies on substituted cyclohexanes were extended to heterocyclic analogs like 1,3-dioxanes, revealing the subtle interplay of steric and stereoelectronic effects that govern their conformational preferences.
Early research focused on establishing the fundamental principles of conformational analysis in these systems, such as the preference for a chair conformation and the energetic costs associated with axial and equatorial substituent placement. The introduction of methyl groups, as in trimethyl-1,3-dioxanes, provided a means to probe these effects with greater precision. The predictable influence of methyl groups on the conformational equilibrium allowed for the quantification of various steric interactions within the ring.
The evolution of spectroscopic techniques, particularly high-field NMR spectroscopy, has been instrumental in advancing the study of trimethyl-1,3-dioxanes. Detailed analysis of chemical shifts and coupling constants provides a wealth of information about the conformation and dynamic processes of these molecules in solution. researchgate.netresearchgate.net
Overview of Research Trajectories for 4,5,5-Trimethyl-1,3-dioxane and Related Structures
Research into this compound and its isomers has generally followed a path from fundamental structural and conformational studies to more specialized applications. The presence of a gem-dimethyl group at the 5-position, as in the title compound, introduces specific conformational constraints that have been a subject of academic interest.
Studies on related polysubstituted 1,3-dioxanes have often focused on elucidating the conformational preferences of the substituents and the energetic barriers to ring inversion. researchgate.net For instance, research on 2,5,5-trisubstituted-1,3-dioxanes has utilized NMR spectroscopy to study the mechanism of isomerization under acidic conditions and to formulate empirical correlations related to their stereochemistry. osti.gov
The synthesis of various trimethyl-1,3-dioxane derivatives has been explored, often as a means to create specific stereoisomers for conformational analysis or as building blocks for more complex molecules. For example, the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid has been reported as a precursor for the construction of dendrimers, which are highly branched, monodisperse polymers with potential applications in materials science and medicine. nih.gov
While specific research applications for this compound itself are not extensively documented in readily available literature, the principles derived from its study and the study of its isomers are broadly applicable. The understanding of steric hindrance and conformational bias imparted by the trimethyl substitution pattern informs the design of stereoselective reactions and the development of new synthetic methodologies. For instance, the knowledge gained from the conformational analysis of highly substituted dioxanes can be applied to the synthesis of complex natural products where the formation of a six-membered oxygen-containing ring with specific stereochemistry is required.
The following table provides a summary of some studied trimethyl-1,3-dioxane derivatives and their areas of investigation:
| Compound Name | Key Research Focus |
| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid | Precursor for dendrimer synthesis nih.gov |
| 5-Acetyl-5-methyl-2-phenyl-1,3-dioxane | Isomerization mechanisms and stereochemistry osti.gov |
| 2-Phenyl-5-methyl-1,3-dioxane | Stereoisomer discrimination by mass spectrometry researchgate.net |
| 4,4,5-Trimethyl-1,3-dioxane | Basic chemical and physical property characterization chemsrc.comlookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6301-68-4 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-6-7(2,3)4-8-5-9-6/h6H,4-5H2,1-3H3 |
InChI Key |
XUCXDHOVTYDMBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(COCO1)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4,5,5 Trimethyl 1,3 Dioxane and Its Derivatives
Acid-Catalyzed Cyclization of Diols with Carbonyl Compounds
The most direct and common method for synthesizing 1,3-dioxanes involves the acid-catalyzed condensation of a 1,3-diol with a carbonyl compound, such as an aldehyde or a ketone. thieme-connect.deorganic-chemistry.org This reversible reaction typically requires the removal of water to drive the equilibrium towards the formation of the acetal (B89532). organic-chemistry.org
Condensation Reactions for 1,3-Dioxane (B1201747) Ring Formation
The formation of the 1,3-dioxane ring occurs through the reaction of a 1,3-diol with a carbonyl compound in the presence of an acid catalyst. thieme-connect.deorganic-chemistry.org This process is a classic example of acetal formation. The reaction mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent proton transfer and elimination of a water molecule lead to the formation of a stabilized carbocation, which is then attacked by the second hydroxyl group of the diol. A final deprotonation step yields the 1,3-dioxane ring. ijsdr.org To achieve high yields, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. thieme-connect.deorganic-chemistry.org
Role of Specific Diol Precursors in Trimethyl-1,3-dioxane Synthesis
The synthesis of 4,5,5-trimethyl-1,3-dioxane specifically requires the use of 3-methyl-1,3-butanediol (B1361614) as the diol precursor. chemicalbook.com The structure of the diol directly dictates the substitution pattern on the resulting 1,3-dioxane ring at positions 4, 5, and 6. In this case, the two methyl groups at the 3-position and the methyl group at the 1-position of the butanediol (B1596017) chain become the substituents at the 5,5- and 4-positions of the dioxane ring, respectively. The selection of the appropriate diol is therefore a critical factor in obtaining the desired substituted 1,3-dioxane.
Utilization of Ketones and Acetals as Carbonyl Equivalents
While aldehydes and ketones are the most direct carbonyl sources, other carbonyl equivalents can also be employed in the synthesis of 1,3-dioxanes. thieme-connect.deorganic-chemistry.org For instance, acetals and ketals can undergo transacetalization with a 1,3-diol in the presence of an acid catalyst. organic-chemistry.org This exchange reaction is particularly useful when the desired carbonyl compound is volatile or unstable under the reaction conditions. Enol ethers are another class of carbonyl equivalents that react with 1,3-diols under mild, acidic conditions to form 1,3-dioxanes. thieme-connect.de This method is often preferred for sensitive substrates due to the milder reaction conditions required. thieme-connect.de For example, 2-methoxypropene (B42093) is a commonly used reagent for the protection of 1,3-diols as their corresponding acetonides. thieme-connect.de
Catalytic Systems and Their Influence on Reaction Efficiency
A variety of acid catalysts can be used to promote the formation of 1,3-dioxanes, and the choice of catalyst can significantly impact the reaction's efficiency, yield, and selectivity. thieme-connect.deorganic-chemistry.org Both Brønsted acids, such as p-toluenesulfonic acid (TsOH) and sulfuric acid (H₂SO₄), and Lewis acids, like zirconium tetrachloride (ZrCl₄) and bismuth triflate (Bi(OTf)₃), are effective. organic-chemistry.orgnih.govrsc.org
Heterogeneous catalysts, such as acidic clays, silica (B1680970) gel, and zeolites like ZSM-5, offer advantages in terms of ease of separation and reusability. researchgate.netgoogle.comrsc.org For instance, mesoporous ZnAlMCM-41 has been shown to be a highly active and selective catalyst for the synthesis of 4-phenyl-1,3-dioxane (B1205455). rsc.org The efficiency of the catalytic system is also influenced by the reaction conditions, including solvent, temperature, and the method of water removal. thieme-connect.deorganic-chemistry.org The use of orthoesters, such as triethyl orthoformate, can serve as both a carbonyl equivalent and a dehydrating agent. organic-chemistry.org
Table 1: Comparison of Catalytic Systems for 1,3-Dioxane Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Brønsted Acids | p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄) | Readily available, inexpensive | Can be corrosive, may require neutralization during workup |
| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Bismuth triflate (Bi(OTf)₃) | High activity, can be used in catalytic amounts | May be sensitive to moisture, can be more expensive |
| Heterogeneous Catalysts | Acidic clays, Silica gel, Zeolites (e.g., ZSM-5, ZnAlMCM-41) | Easily separated from the reaction mixture, reusable | May have lower activity than homogeneous catalysts, potential for pore diffusion limitations |
Advanced Synthetic Transformations for Functionalized Derivatives
Beyond the direct synthesis of the parent 1,3-dioxane ring, further functionalization can be achieved through various synthetic transformations.
Direct Alkylation and Friedel-Crafts Approaches for 2,5,5-Trimethyl-1,3-dioxane (B1280139) Derivatives
The functionalization of pre-formed 1,3-dioxane rings can be achieved through reactions such as direct alkylation and Friedel-Crafts reactions. These methods allow for the introduction of substituents at specific positions on the dioxane ring, leading to a diverse range of derivatives.
Direct C-alkylation of certain 1,3-dioxane derivatives can be accomplished, although it is not a universally applicable method. researchgate.net More commonly, functional groups are introduced at the C2 position by utilizing a 1,3-dioxane derivative that can be deprotonated to form a nucleophile, which can then react with an alkylating agent.
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be adapted for the synthesis of derivatives of 1,3-dioxanes. rsc.orgnih.gov This reaction involves the electrophilic substitution of an aromatic ring. In the context of 1,3-dioxane synthesis, an intramolecular Friedel-Crafts reaction can be a key step in constructing complex polycyclic systems that contain a 1,3-dioxane moiety. rsc.org For example, a substrate containing both a 1,3-dioxane and an aromatic ring can be induced to cyclize in the presence of a Lewis or Brønsted acid catalyst. rsc.orgnih.gov The choice of catalyst is crucial and can include traditional Lewis acids like aluminum chloride (AlCl₃) or milder alternatives like scandium(III) triflate. rsc.org
Domino Reactions and Multi-Component Strategies
Domino reactions and multi-component strategies offer efficient pathways to construct the 1,3-dioxane framework and its derivatives. These approaches are characterized by the formation of multiple chemical bonds in a single synthetic operation, which can enhance synthetic efficiency and reduce waste.
For instance, a photo-driven, metal-free catalytic system has been developed for a novel coupling-cyclization reaction between arylamines and formaldehyde (B43269) to synthesize 1,3-diarylimidazolines. This method can also be adapted for the chemical conversion of polyoxymethylene plastics into valuable aryl imidazoline (B1206853) derivatives under mild conditions. researchgate.net
Another example involves the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives through a tandem Knoevenagel condensation and Michael addition of aromatic aldehydes and 1,3-dioxane-4,6-dione. clockss.org This reaction can be effectively carried out in a gluconic acid aqueous solution, which acts as both a reusable solvent and a catalyst. clockss.org
Furthermore, the Prins reaction provides a method for the preparation of substituted 1,3-dioxanes. For example, 4-(4-hydroxy, 3-methoxyphenyl)-5-methyl-1,3-dioxane can be synthesized from isoeugenol (B1672232) using an ion-exchange resin as a catalyst. acs.org
Synthesis of Meldrum's Acid Derivatives via Condensation Reactions
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are closely related to this compound and are synthesized through condensation reactions. ontosight.aiclockss.org These compounds are versatile intermediates in organic synthesis. ontosight.aiclockss.org
The synthesis of Meldrum's acid itself typically involves the condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. clockss.orguitm.edu.my
Derivatives of Meldrum's acid can be prepared through various reactions. For example, 5-arylidene Meldrum's acid derivatives are synthesized via a Knoevenagel condensation between Meldrum's acid and various aryl aldehydes. uitm.edu.my This reaction can be performed without a catalyst and often results in excellent yields. uitm.edu.my
Another approach involves the synthesis of 5-substituted Meldrum's acid derivatives by reacting a monosubstituted malonic acid with acetone and acetic anhydride in the presence of an acid catalyst. google.com Additionally, 5-arylidene Meldrum's acid derivatives can be prepared by reacting Meldrum's acid with an aldehyde in the presence of a catalyst. nih.gov The subsequent reduction of the double bond can yield 5-alkyl-substituted Meldrum's acid derivatives. google.com
The synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a trimethylated derivative, has been reported starting from 2,2-bis(hydroxymethyl)propionic acid and acetone. nih.gov
A series of 2,2-dimethyl-5-((1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-1,3-dioxane-4,6-dione analogues have been synthesized. nih.gov The initial step involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) with 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. nih.gov
Optimization of Synthetic Pathways and Reaction Conditions
The efficiency and yield of the synthesis of 1,3-dioxanes can be significantly influenced by the careful selection of reaction parameters.
Strategic Solvent Selection and Environmental Considerations
The choice of solvent is a critical factor in the synthesis of 1,3-dioxane derivatives, impacting both reaction efficiency and environmental footprint.
In the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives, a study of various solvents revealed that polar protic solvents like ethanol, glycerol, and water provided a significant improvement in yield compared to non-polar or polar aprotic solvents. clockss.org Notably, a gluconic acid aqueous solution (GAAS) gave the highest yield, demonstrating its effectiveness as a green solvent and catalyst. clockss.org
For the photo-driven synthesis of 1,3-diarylimidazolines, a related heterocyclic system, aprotic solvents with low polarity, such as toluene, were found to be advantageous. researchgate.net The use of bio-based solvents like cyclopentyl methyl ether is also being explored to create more sustainable chemoenzymatic cascades for the production of related dioxolanes. d-nb.info
The development of solvent-free approaches is another key area of research to enhance the environmental profile of these syntheses. researchgate.net
Temperature Regulation and Stoichiometric Ratios for Yield Maximization
Temperature and the molar ratios of reactants are crucial parameters for maximizing the yield of 1,3-dioxane synthesis.
In a process for preparing 1,3-dioxane compounds, the reaction temperature is typically maintained in the range of 0°C to 80°C, with a preferred range of 20°C to 50°C. google.com It can be advantageous to increase the temperature towards the end of the reaction. google.com
The stoichiometric ratio of reactants also plays a significant role. For the synthesis of spiro nih.govslchemtech.comdecanes from 1,3-cyclohexanedione (B196179) derivatives, it was found that limiting the loading of the 1,3-dione reactant allowed for a significant reduction in the required amount of acid catalyst. nih.gov In some cobalt-catalyzed reactions for chiral amide synthesis, decreasing the loading of the isocyanate reactant proved to be detrimental to both yield and enantioselectivity. acs.org
Catalyst Loading and Reaction Time Parameters
Optimizing catalyst loading and reaction time is essential for achieving high yields and minimizing waste.
In the synthesis of spiro nih.govslchemtech.comdecanes, a significant reduction in acid catalyst loading, from 45 equivalent percent to 0.1 mol%, was achieved by minimizing the use of the cyclic 1,3-dione derivative and tuning the reaction concentration. nih.gov This also led to shorter reaction times. nih.gov
For a photo-driven synthesis of 1,3-diarylimidazolines, the combination of a specific photosensitizer (2,7-Br-4CzIPN) with a 20 W, 450 nm LED light source was found to increase the yield to 75%. researchgate.net
In the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the reaction was allowed to proceed for 8 hours at room temperature. nih.gov
The following table provides a summary of the reaction conditions for the synthesis of various 1,3-dioxane derivatives:
| Product | Reactants | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 5,5-(Phenylmethylene)bis(2,2-pentylidene-1,3-dioxane-4,6-dione) | Benzaldehyde (B42025), 2,2-Pentylidene-1,3-dioxane-4,6-dione | Gluconic Acid Aqueous Solution (GAAS) | GAAS | Room Temperature | - | 92% | clockss.org |
| 1,3-Diarylimidazolines | Arylamines, Formaldehyde | 2,7-Br-4CzIPN (Photosensitizer) | Toluene | - | - | 75% | researchgate.net |
| Spiro nih.govslchemtech.comdecanes | Enone derivatives, 1,3-Cyclohexanedione | CF₃SO₃H (0.1 mol%) | - | - | Shorter than previous methods | High | nih.gov |
| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid | 2,2-Bis(hydroxymethyl)propionic acid, Acetone, 2,2-Dimethoxypropane (B42991) | p-Toluenesulfonic acid monohydrate | Acetone | Room Temperature | 8 h | - | nih.gov |
Conformational Analysis and Stereochemistry of Trimethyl 1,3 Dioxanes
Chair Conformation and Ring Dynamics
Like its parent compound, 1,3-dioxane (B1201747), the 4,5,5-trimethyl derivative predominantly adopts a chair conformation, which minimizes both angular and torsional strain. thieme-connect.de This structural preference is a cornerstone of its stereochemistry, influencing the spatial arrangement of its methyl substituents and governing the dynamics of the ring system.
Preferred Conformers and Equatorial/Axial Substituent Orientations
The 1,3-dioxane ring, similar to cyclohexane (B81311), exists preferentially in a chair-like conformation. thieme-connect.de The presence of two shorter C-O bonds compared to C-C bonds in cyclohexane leads to more pronounced diaxial interactions between substituents at the C2 and C4/C6 positions. thieme-connect.de
In 4,5,5-trimethyl-1,3-dioxane, the substituents arrange themselves to minimize steric hindrance. The gem-dimethyl groups at the C5 position will occupy one axial and one equatorial position. For the methyl group at the C4 position, the equatorial orientation is strongly favored to avoid steric clashes with the axial hydrogen at C2 and the axial methyl group at C5.
While direct structural data for this compound is not prevalent, analysis of a closely related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, provides insight. In its crystal structure, the 1,3-dioxane ring adopts a chair conformation where one methyl group at the gem-disubstituted carbon is axial, while the other methyl group and the carboxyl group are equatorial. nih.goviucr.org This supports the principle that substituents will orient to achieve the most stable conformation, minimizing steric repulsion. Generally, substituents in cyclohexane prefer an equatorial position, but in 1,3-dioxanes, the energetic penalties for axial substitution can be different due to altered bond lengths and angles. chegg.comchegg.com
Table 1: Expected Substituent Orientations in the Preferred Chair Conformer of this compound
| Substituent Position | Methyl Group Orientation | Rationale |
|---|---|---|
| C4 | Equatorial | Minimizes 1,3-diaxial interactions. |
| C5 | One Axial, One Equatorial | Inherent to a gem-dimethyl substituted carbon in a chair ring. |
Conformational Isomerizations: Pathways and Transition States
The chair conformers of 1,3-dioxanes are not static; they undergo conformational isomerization through a process known as ring inversion. Quantum-chemical studies on substituted 1,3-dioxanes show that this inversion from one chair form to another proceeds through higher-energy transition states and intermediates. researchgate.net
The most probable pathways for this chair-to-chair isomerization involve passing through several flexible forms, including twist-boat and half-chair conformations, which act as transition states or local energy minima on the potential energy surface. researchgate.netresearchgate.net For instance, studies on 5-alkyl-1,3-dioxanes have identified two main pathways for the interconversion of equatorial and axial chair conformers. researchgate.net The transition states connecting these conformers are often characterized as half-chair or sofa forms. researchgate.net The energy barrier for this ring inversion is influenced by the substitution pattern. For example, the interconversion barrier for cis-2,5-diphenyl-1,3-dioxane was determined to be 8.9 kcal/mol. researchgate.net
Potential Energy Surface Investigations of 1,3-Dioxane Conformations
Investigations into the potential energy surface (PES) of 1,3-dioxane and its derivatives confirm that the chair conformer represents the global energy minimum. researchgate.netresearchgate.netlibretexts.org Other conformations, such as the 1,4-twist and 2,5-twist forms, correspond to local minima, while half-chair and boat forms are typically transition states. researchgate.net
Computational studies using density functional theory (DFT) and ab initio methods have quantified the energy differences between these conformations. For the parent 1,3-dioxane, the chair conformer is significantly more stable than the twist conformers. researchgate.net A study on 4,4-dimethyl-1,3-dioxane (B1195079) identified eight energy minima, with the chair conformer being the most stable. researchgate.net The relative energies of these conformers determine their population at equilibrium.
Table 2: Relative Energies of 1,3-Dioxane Conformers from Quantum-Chemical Calculations
| Conformer | Relative Energy (kcal/mol) | Stability | Reference |
|---|---|---|---|
| Chair | 0.00 | Global Minimum | researchgate.net |
| 2,5-Twist | 5.19 ± 0.8 | Local Minimum | researchgate.net |
| 1,4-Twist | 6.19 ± 0.8 | Local Minimum | researchgate.net |
Note: Energies are for the parent 1,3-dioxane and may vary with substitution.
Stereoelectronic Effects in Trimethyl-1,3-dioxane Systems
Beyond classical steric effects, the conformation and stability of 1,3-dioxane rings are profoundly influenced by stereoelectronic interactions. These effects arise from the interaction of electron orbitals and are critical for a complete understanding of the molecule's behavior.
The Anomeric Effect in Saturated Heterocyclic Rings
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxanes) to occupy the axial position, contrary to what would be predicted by steric hindrance alone. wikipedia.orgscripps.edu This phenomenon is a key stereoelectronic effect in saturated heterocyclic rings containing heteroatoms like oxygen. wikipedia.orgdypvp.edu.in
The stabilization of the axial conformer is explained by a hyperconjugative interaction. wikipedia.org Specifically, a lone pair of electrons on an endocyclic oxygen atom (p-type orbital) donates electron density into the adjacent anti-bonding sigma orbital (σ) of the axial C-X bond (where X is the electronegative substituent). wikipedia.org This n → σ interaction is stabilizing and is maximized when the lone pair and the C-X bond are anti-periplanar (180°), a geometry achieved in the axial orientation. wikipedia.org An alternative explanation involves the minimization of dipole-dipole repulsion between the lone pairs on the ring oxygen and the substituent's heteroatom, which is better achieved in the axial position. wikipedia.orgdypvp.edu.in While this compound lacks a substituent at the anomeric C2 position, this effect is fundamental to the conformational analysis of many other 1,3-dioxane derivatives, such as 2-alkoxy-1,3-dioxanes. thieme-connect.de
Hyperconjugative Interactions and Their Contribution to Conformational Stability
Hyperconjugation, the interaction between filled and empty orbitals, plays a significant role in the stability of 1,3-dioxanes. iupac.org In these systems, several types of hyperconjugative interactions are at play. nih.govresearchgate.net
One of the most important is the anomeric-type interaction involving the donation of electron density from the oxygen lone pairs to the antibonding orbitals of adjacent axial C-H bonds (n_p(O) → σ*(C-H)ax). nih.govacs.org These interactions are dominant at the C2, C4, and C6 positions and lead to a weakening and lengthening of the axial C-H bonds compared to their equatorial counterparts. researchgate.netacs.org
Quantitative Structural and Conformational Parameters
A puckering analysis, often defined by the Cremer-Pople parameters (Q, θ, and φ), provides a quantitative description of the three-dimensional shape of a cyclic molecule. The total puckering amplitude, Q, describes the extent of deviation from a planar conformation, while the angles θ and φ specify the type of puckering (e.g., chair, boat, twist-boat).
No specific puckering parameter data for this compound were found in the available literature. For comparison, a study on a related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, determined its 1,3-dioxane ring to be in an approximate chair conformation with puckering parameters of Q = 0.5540 (9) Å, θ = 176.65 (9)°, and φ = 301.8 (17)°. nih.gov These values indicate a highly puckered, near-ideal chair structure. It is plausible that this compound would also adopt a chair conformation, but the precise puckering parameters would be influenced by the different substitution pattern.
Torsion angles, or dihedral angles, describe the rotation around the bonds within the ring and are fundamental to defining its conformation. For a six-membered ring, the set of endocyclic torsion angles precisely defines its shape.
Specific torsion angle values for the 1,3-dioxane ring of this compound are not available in the searched literature. In related 1,3-dioxane systems that adopt a chair conformation, the torsion angles typically alternate in sign and have magnitudes in the range of 50-60°. For instance, in the anhydride (B1165640) of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, torsion angles within the dioxane rings were observed, confirming their chair forms. nih.gov
The Gibbs conformational energy (ΔG°) of a substituent quantifies the difference in free energy between conformations, typically the axial versus the equatorial position. This value is crucial for understanding the conformational equilibrium of a molecule. For multiple substituents, the conformational energies can be complex due to interactions between the groups.
Reactivity Patterns and Reaction Mechanisms of 4,5,5 Trimethyl 1,3 Dioxane
Reactivity of the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring, like other acetals, exhibits characteristic reactivity centered around the acetal (B89532) carbon (C2) and the two oxygen atoms. The presence of methyl substituents at the C4 and C5 positions influences the stereochemistry and, in some cases, the reaction pathways, but the fundamental reactivity of the acetal core remains. Like cyclohexane (B81311), 1,3-dioxanes typically adopt a chair conformation to minimize steric strain. thieme-connect.de
The primary site of reactivity in the 1,3-dioxane ring is the electrophilic carbon at the C2 position. While direct nucleophilic substitution on an unsubstituted dioxane is not common without prior activation, the C2 carbon is the target of attack in acid-catalyzed reactions.
Electrophilic Addition: The reaction sequence typically begins with electrophilic addition, where a proton (from an acid catalyst) or a Lewis acid coordinates to one of the ring's oxygen atoms. thieme-connect.decdnsciencepub.com This initial step activates the molecule for subsequent reactions by making the acetal linkage a better leaving group.
Nucleophilic Substitution: Following activation by an electrophile, the molecule becomes susceptible to nucleophilic attack. This is most clearly demonstrated in reductive cleavage reactions. For instance, the use of lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃) leads to the hydrogenolysis of the acetal to a hydroxy ether. cdnsciencepub.com The mechanism involves the formation of an intermediate oxocarbenium ion after the Lewis acid-assisted cleavage of a C-O bond. cdnsciencepub.com A hydride ion (H⁻) from the reducing agent then acts as the nucleophile, attacking the electrophilic C2 carbon of this intermediate. cdnsciencepub.com
The rate of these reactions is influenced by the stability of the intermediate carbocation. cdnsciencepub.com The reaction proceeds via an SN1-type mechanism, where the rate-determining step is the formation of the carbocation. masterorganicchemistry.combyjus.com The stability of this cation, and thus the reaction rate, is enhanced by electron-donating groups at the C2 position. cdnsciencepub.com
Ring-opening reactions are a hallmark of 1,3-dioxane chemistry, most commonly initiated by acids. thieme-connect.de
Acid-Catalyzed Hydrolysis: The hydrolysis of 1,3-dioxanes to regenerate the parent carbonyl compound and 1,3-diol is a fundamental and widely used deprotection strategy. thieme-connect.de The reaction proceeds under general acid catalysis. nih.gov The mechanism involves the following steps:
Protonation: An oxygen atom of the dioxane ring is protonated by an acid catalyst (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid). thieme-connect.de
Ring Opening: The protonated intermediate undergoes cleavage of the C2-O bond to form a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step. cdnsciencepub.com
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbocation.
Deprotonation: Loss of a proton from the resulting intermediate yields the final products: a 1,3-diol and a carbonyl compound. thieme-connect.de
The table below summarizes various conditions used for the cleavage of 1,3-dioxanes.
| Catalyst/Reagent | Conditions | Notes |
| Aqueous Acid (HCl, H₂SO₄, etc.) | Water/organic cosolvent system (e.g., acetone (B3395972), THF) | Standard and common method for deprotection. thieme-connect.de |
| Cerium(III) triflate | Wet nitromethane, room temperature | Chemoselective method that operates under nearly neutral pH. organic-chemistry.org |
| N-Bromosuccinimide (NBS) (catalytic) | Ethyl orthoformate, 1,3-propanediol | Mild, nearly neutral conditions, tolerates acid-sensitive groups. organic-chemistry.org |
| Iodo-trichlorosilane (ISiCl₃) | Dichloromethane | Effective for cleaving acetals and ketals. |
This table presents a selection of reagents and conditions for the cleavage of 1,3-dioxanes, illustrating the variety of methods available.
Regioselective ring-opening can also be achieved using specific reagents, which is particularly important in complex molecules like carbohydrates. researchgate.netugent.be For example, reductive ring openings using reagents like diisobutylaluminium hydride (DIBALH) or combinations like LiAlH₄-AlCl₃ can selectively cleave one of the C-O bonds to yield a monoprotected diol. researchgate.net
The cleavage of the acetal linkage is the central event in the hydrolysis of 1,3-dioxanes, leading directly to the formation of carbonyl products and a 1,3-diol. thieme-connect.de For the parent 4,5,5-trimethyl-1,3-dioxane, which is formed from 2,2-dimethyl-1,3-propanediol and an acetaldehyde (B116499) equivalent, acid-catalyzed hydrolysis will yield 2,2-dimethyl-1,3-propanediol and acetaldehyde.
This deprotection is a critical step in multistep syntheses where the dioxane moiety serves to protect a carbonyl group from reacting with nucleophiles or bases. thieme-connect.deorganic-chemistry.org The stability of the dioxane ring under non-acidic conditions allows for chemical modifications elsewhere in the molecule, after which the original carbonyl functionality can be restored through hydrolytic cleavage. thieme-connect.de
Isomerization and Rearrangement Mechanisms
The 1,3-dioxane ring, while generally stable under basic and neutral conditions, is susceptible to rearrangement and isomerization, particularly under acidic catalysis. thieme-connect.de These transformations are governed by mechanistic pathways involving carbocationic intermediates.
Proton-Catalyzed Isomerizations of Trimethyl-1,3-dioxanes
The isomerization of substituted 1,3-dioxanes in the presence of acid is a well-documented phenomenon that typically proceeds through ring-opening and re-closure pathways. acs.org A quantum chemical analysis of the proton-assisted isomerization of 2,2,5,5-tetramethyl-1,3-dioxane (B15496140) to an acyclic β-alkoxy ketone provides a detailed mechanistic picture. aip.org
The proposed mechanism involves several key steps:
Protonation: The reaction initiates with the protonation of one of the oxygen atoms of the dioxane ring by an acid catalyst.
Formation of Alkoxycarbenium Ions: The protonated dioxane undergoes ring cleavage to form a transient alkoxycarbenium ion.
Conformational Transitions and Isomerization: This carbocationic intermediate can undergo conformational changes and isomerization. This may involve hydride or alkyl shifts, leading to a more stable carbocation.
Transformation and Deprotonation: The rearranged carbocation can then be attacked by the internal alkoxy group to re-form a different dioxane isomer or can be trapped by a nucleophile. Alternatively, it can transform into an oxycarbenium ion, which upon deprotonation, yields an acyclic product like a β-alkoxy aldehyde or ketone. acs.orgaip.org
A study on the catalytic isomerization of m-dioxanes to β-alkoxy aldehydes supports this type of mechanistic pathway, highlighting the role of acid catalysis in these rearrangements. acs.org The entire process is a series of equilibria, and the final product distribution is often determined by the relative stability of the intermediates and products. thieme-connect.de
Understanding Reaction Selectivity through Mechanistic Pathways
The selectivity of reactions involving trimethyl-1,3-dioxanes is intrinsically linked to the stability of intermediates and the conformational properties of the dioxane ring. The chair-like conformation is preferred, but the presence of bulky substituents can influence this, affecting reaction pathways. thieme-connect.de
Regioselectivity in Ring-Opening: The regioselective ring-opening of 1,3-dioxane acetals is a powerful synthetic tool, and its outcome is dictated by the reaction mechanism. researchgate.net For example, reductive ring-opening reactions using reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride-aluminum chloride (LiAlH₄-AlCl₃) often proceed via coordination of the Lewis acid to the dioxane oxygens. The cleavage then occurs to form the most stable carbocation intermediate, and the hydride is delivered to this center. The regioselectivity can be highly dependent on the substrate and the ability to form chelated intermediates. researchgate.net In some cases, the hydride attacks the less hindered oxygen, while in others, cleavage occurs to place the resulting ether on the more hindered position, a selectivity explained by the stability of the intermediate carbocation. researchgate.net
Stereoselectivity in Formation and Reaction: The formation of 1,3-dioxanes via the Prins reaction, a cyclization of an olefin with an aldehyde, can be controlled to achieve high selectivity. rsc.org The use of solid acid catalysts, such as ZnAlMCM-41, has been shown to produce 4-phenyl-1,3-dioxane (B1205455) with high selectivity. The proposed mechanism involves the activation of the aldehyde by the acid catalyst, followed by electrophilic attack on the olefin to form a carbocation, which is then trapped by the aldehyde's second oxygen atom to close the ring. rsc.org The stereochemical outcome of reactions on the dioxane ring itself can be rationalized by considering the stability of intermediate conformations. For instance, reactions of enamines derived from 1,3-dioxan-5-ones proceed through boat-like transition states to achieve complete stereocontrol.
The table below outlines factors influencing selectivity in 1,3-dioxane reactions.
| Reaction Type | Factor | Mechanistic Rationale | Outcome | Ref. |
| Reductive Ring-Opening | Lewis Acid Chelation | Formation of a specific coordinated complex directs hydride attack. | Predictable regioselectivity (e.g., ether at primary vs. secondary position). | researchgate.net |
| Isomerization | Carbocation Stability | Rearrangement proceeds via the most stable carbocation intermediate. | Formation of thermodynamically favored isomer or acyclic product. | aip.org |
| Prins Cyclization | Catalyst Nature | Solid acid catalysts provide active sites that favor specific pathways. | High selectivity for a particular dioxane isomer. | rsc.org |
| Annelation | Ring Conformation | Reactions proceed via specific (e.g., boat-like) transition states. | Complete stereocontrol in the formation of bicyclic systems. |
Advanced Spectroscopic Characterization of Trimethyl 1,3 Dioxanes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for probing the chemical environment of nuclei within a molecule. For trimethyl-1,3-dioxanes, ¹H and ¹³C NMR, along with specialized techniques like Dynamic NMR (DNMR), provide a comprehensive picture of their static and dynamic structures.
The chemical shifts for the protons in 1,3-dioxane (B1201747) itself show distinct regions. docbrown.info The protons at the C2 position, situated between two oxygen atoms, experience the greatest deshielding. The introduction of methyl groups, as in 4,5,5-trimethyl-1,3-dioxane, further influences these chemical shifts due to their electron-donating and steric effects. The specific assignment of these proton signals is crucial for a complete structural characterization. researchgate.net
A general trend for proton chemical shifts is that proximity to electronegative atoms like oxygen causes a downfield shift. libretexts.orgchemistrysteps.com The interpretation of ¹H NMR spectra also involves analyzing the spin-spin coupling patterns, which provides information about the connectivity of atoms. docbrown.info
Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Different Chemical Environments libretexts.orgchemistrysteps.com
| Proton Type | Chemical Shift (ppm) |
|---|---|
| R-CH₃ | 0.9 - 1.0 |
| R-CH₂-R | 1.2 - 1.4 |
| Ar-CH₃ | 2.2 - 2.4 |
| RO-CH₃ | 3.7 - 3.9 |
| R-OH | 1 - 5 |
This table provides general chemical shift ranges and can be used as a reference for predicting the approximate resonance frequencies of protons in various organic molecules.
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct evidence for the number of distinct carbon environments in a molecule. docbrown.info In the ¹³C NMR spectrum of 1,3-dioxane, three distinct signals are observed, corresponding to the C2, C4/C6, and C5 carbons, reflecting the molecule's symmetry. docbrown.info The carbon atoms bonded to oxygen (C2, C4, and C6) are deshielded and appear at lower fields compared to the C5 carbon. docbrown.info
For substituted dioxanes like this compound, the number of signals and their chemical shifts provide a clear fingerprint of the carbon skeleton. The high symmetry of some molecules can lead to fewer signals than the total number of carbon atoms. docbrown.info The standard reference for ¹³C NMR is tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.0 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for 4,4,5-trimethyl-1,3-dioxane spectrabase.com
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C2 | 93.8 |
| C4 | 79.9 |
| C5 | 39.5 |
| C6 | 62.1 |
| 4-CH₃ (axial) | 18.9 |
| 4-CH₃ (equatorial) | 28.9 |
This table is based on computational predictions and provides a guide for the expected chemical shifts in the ¹³C NMR spectrum of 4,4,5-trimethyl-1,3-dioxane.
Substituted 1,3-dioxanes often exist as a mixture of rapidly interconverting conformers, most commonly chair forms. Dynamic NMR (DNMR) spectroscopy is a key technique for studying these exchange processes. nih.gov When the rate of conformational exchange is on the same timescale as the NMR experiment, changes in the lineshape of the NMR signals are observed. nih.gov
By analyzing the temperature-dependent changes in the NMR spectrum, it is possible to determine the thermodynamic and kinetic parameters of the conformational equilibrium, such as the Gibbs free energy of activation (ΔG‡) for the ring inversion process. This provides valuable information about the energy barriers between different conformations. researchgate.netepa.gov
The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbon atoms, is dependent on the dihedral angle between them, as described by the Karplus relationship. This relationship is a cornerstone of conformational analysis using NMR spectroscopy. nih.gov
By measuring the ³J values from the ¹H NMR spectrum, it is possible to deduce the preferred conformation of the 1,3-dioxane ring. For instance, a large ³J value (typically 8-10 Hz) is indicative of an axial-axial relationship between the coupled protons, while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. These experimental coupling constants can be compared with theoretical values for different conformations to determine the conformational preferences of the molecule in solution. researchgate.netepa.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. libretexts.org It is particularly useful for identifying the presence of specific functional groups, as each group has characteristic absorption frequencies. libretexts.org
The IR spectrum of a 1,3-dioxane derivative will exhibit characteristic absorption bands corresponding to the vibrations of the dioxane ring. The most prominent of these are the C-O stretching vibrations, which typically appear in the region of 1070-1140 cm⁻¹. docbrown.info In addition to the C-O stretches, the spectrum will also show C-H stretching and bending vibrations. docbrown.info
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the specific molecule. docbrown.info While detailed interpretation of this region can be challenging, it serves as a valuable tool for confirming the identity of a compound by comparison with a reference spectrum. docbrown.infonist.gov The presence of specific absorption bands can provide strong evidence for the 1,3-dioxane ring system. rsc.org
Analysis of Functional Group Stretching and Bending Frequencies
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to the excitation of molecular vibrations, namely stretching and bending. The frequency of these vibrations is dependent on the masses of the atoms involved and the strength of the bond connecting them. For this compound, the key functional groups are the C-H bonds of the methyl and methylene (B1212753) groups, and the C-O-C ether linkages within the dioxane ring.
The infrared spectrum of a 1,3-dioxane derivative is characterized by several key absorption bands. The C-H stretching vibrations of the alkyl groups typically appear in the region of 2850-3000 cm⁻¹. docbrown.info Specifically, the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups fall within this range.
Bending vibrations for the C-H bonds are also characteristic. The scissoring (bending) vibrations of the CH₂ groups and the asymmetric bending of the CH₃ groups are expected to be observed around 1450-1470 cm⁻¹. The symmetric bending of the CH₃ groups, often referred to as the "umbrella" mode, typically gives rise to an absorption band in the 1370-1380 cm⁻¹ region. The presence of a gem-dimethyl group at the 5-position of the dioxane ring may lead to a splitting of this band or the appearance of two distinct bands.
The most diagnostic feature for the 1,3-dioxane ring system is the presence of strong C-O stretching vibrations. Cyclic ethers, such as 1,3-dioxane, exhibit characteristic C-O-C stretching bands in the fingerprint region of the spectrum, typically between 1000 and 1200 cm⁻¹. docbrown.info For 1,3-dioxanes, two prominent bands are often observed, corresponding to the symmetric and asymmetric stretching vibrations of the C-O-C linkage. These bands are often strong and can be used to confirm the presence of the dioxane ring.
A summary of the expected infrared absorption frequencies for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| C-H Stretching | Methyl (CH₃) & Methylene (CH₂) | 2850 - 3000 |
| C-H Bending (Scissoring) | Methylene (CH₂) | 1450 - 1470 |
| C-H Bending (Asymmetric) | Methyl (CH₃) | 1450 - 1470 |
| C-H Bending (Symmetric) | Methyl (CH₃) | 1370 - 1380 |
| C-O-C Stretching (Asymmetric) | Cyclic Ether | 1150 - 1250 |
| C-O-C Stretching (Symmetric) | Cyclic Ether | 1000 - 1100 |
This table presents expected frequency ranges based on the analysis of related 1,3-dioxane structures.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the structural confirmation of this compound, electron ionization mass spectrometry (EI-MS) is commonly employed. In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.
The molecular formula for this compound is C₇H₁₄O₂. The nominal molecular weight is 130 amu. Therefore, the molecular ion peak (M⁺•) is expected to be observed at an m/z of 130. The presence of this peak confirms the molecular weight of the compound.
The fragmentation of the molecular ion provides valuable structural information. The fragmentation of 1,3-dioxane rings is often initiated by the cleavage of a C-O bond or a C-C bond adjacent to an oxygen atom. For this compound, several key fragmentation pathways can be predicted.
One common fragmentation pathway involves the loss of a methyl group (•CH₃, 15 amu) from the molecular ion, which would result in a fragment ion at m/z 115. This is a common fragmentation for compounds containing methyl substituents. Another likely fragmentation is the loss of an ethyl group (•C₂H₅, 29 amu), potentially through a rearrangement process, leading to a fragment at m/z 101.
Cleavage of the dioxane ring itself can lead to a variety of smaller fragments. The loss of formaldehyde (B43269) (CH₂O, 30 amu) or other small neutral molecules is also a possibility. The relative abundance of the fragment ions is crucial for distinguishing between different isomers.
A summary of the predicted key ions in the mass spectrum of this compound is provided in the table below.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 130 | [C₇H₁₄O₂]⁺• (Molecular Ion) | - |
| 115 | [C₆H₁₁O₂]⁺ | •CH₃ |
| 101 | [C₅H₉O₂]⁺ | •C₂H₅ |
| 85 | [C₅H₉O]⁺ | •CH₃O |
| 71 | [C₄H₇O]⁺ | •C₂H₅O |
| 57 | [C₄H₉]⁺ | •C₃H₅O₂ |
This table presents predicted m/z values based on the general fragmentation patterns of substituted 1,3-dioxanes.
Computational Chemistry and Molecular Modeling Studies
Quantum-Chemical Calculations and Theoretical Frameworks
Quantum-chemical calculations have become indispensable tools for investigating the molecular properties of cyclic compounds like 4,5,5-trimethyl-1,3-dioxane. These methods offer detailed insights into the molecule's geometry, electronic structure, and conformational preferences.
Ab Initio Molecular Orbital Theory (e.g., HF, MP2)
Ab initio molecular orbital theories, which are based on first principles without empirical parameters, are fundamental to understanding the behavior of this compound. The Hartree-Fock (HF) method, being the simplest ab initio approach, provides a qualitative picture of the electronic structure and is often a starting point for more sophisticated calculations.
For a more accurate description that includes electron correlation, Møller-Plesset perturbation theory, particularly at the second order (MP2), is employed. While computationally more demanding, MP2 calculations offer a better quantitative description of conformational energies and barriers to interconversion. For instance, in studies of the parent 1,3-dioxane (B1201747), MP2 methods have been shown to provide reliable conformational free energy values. researchgate.net The application of these methods to this compound would be expected to yield valuable data on the influence of the methyl substituents on the ring's conformation.
Density Functional Theory (DFT) Approaches for Geometric and Electronic Structure
Density Functional Theory (DFT) has emerged as a popular and effective method for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. Hybrid functionals, such as B3LYP and B3PW91, are commonly used to investigate the geometric and electronic structures of 1,3-dioxane derivatives. researchgate.netaip.org
Basis Set Selection and Computational Efficiency
The choice of basis set is a critical aspect of quantum-chemical calculations, directly impacting the accuracy and computational expense. Pople-style basis sets, such as 6-31G(d) and 6-31G(d,p), are frequently used for geometry optimizations and energy calculations of 1,3-dioxane systems. researchgate.netresearchgate.net The inclusion of polarization functions (d,p) is essential for accurately describing the non-spherical electron distribution in molecules with heteroatoms.
For more precise energy calculations, larger basis sets, sometimes including diffuse functions, may be necessary. However, the selection of the basis set is always a trade-off between the desired accuracy and the computational resources available, especially for larger molecules where computational cost can become a limiting factor. The efficiency of the calculations is also dependent on the chosen theoretical method, with DFT generally being more efficient than MP2 for a given basis set.
Thermodynamic and Kinetic Aspects of Trimethyl-1,3-dioxane Behavior
Computational methods are also powerful in elucidating the thermodynamic and kinetic aspects of the conformational dynamics of this compound.
Calculation of Energy Differences and Conformational Energies
The conformational landscape of this compound is expected to be dominated by chair conformations, with the potential for twist and boat forms as transition states or higher-energy intermediates. Computational chemistry allows for the precise calculation of the relative energies of these different conformers.
For substituted 1,3-dioxanes, the energy difference between the chair and twist conformers is a key parameter. In the parent 1,3-dioxane, the chair conformer is significantly more stable than the 2,5-twist conformer. researchgate.net For this compound, the primary chair conformation would likely have the C4-methyl group in an equatorial position to minimize steric strain. The two methyl groups at the C5 position will have one in an axial and one in an equatorial orientation. The energy differences between various chair and twist conformations can be calculated to determine the most stable structures and the potential for conformational isomerism.
Enthalpies, Entropies, and Free Energies of Conformational Interconversion
Beyond simple energy differences, computational frequency calculations can be used to determine the thermodynamic parameters associated with conformational changes. These calculations provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. From these values, the Gibbs free energy of each conformer can be calculated, which is the ultimate determinant of conformational equilibrium at a given temperature.
Theoretical Studies on Proton Affinities and Anomeric Effects
Theoretical studies are instrumental in quantifying the reactivity and stability of molecules. Proton affinity, a measure of a molecule's gas-phase basicity, and the anomeric effect, a stereoelectronic phenomenon influencing conformational preference in heterocyclic systems, are key descriptors of a molecule's behavior.
The anomeric effect describes the tendency of a substituent on a heterocyclic ring, adjacent to a heteroatom, to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.org This effect is a subject of ongoing debate, with contributing factors believed to include hyperconjugation and electrostatic interactions. nih.govnih.govrsc.org In the context of this compound, the key structural feature is the substitution pattern on the carbon atoms of the 1,3-dioxane ring. The anomeric effect, in its classical sense, pertains to substitution at the C2 position, adjacent to both oxygen atoms. For this compound, the methyl groups are at the C4 and C5 positions. While not a classic anomeric arrangement, the principles of stereoelectronic interactions are still at play in determining the most stable conformation. The interplay of steric hindrance from the methyl groups and stabilizing electronic effects will dictate the final geometry of the ring.
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, including conformational changes and intermolecular interactions.
Simulating Conformational Transformations and Ring Inversions
The 1,3-dioxane ring is not planar and exists predominantly in a chair conformation. Ring inversion is a process where one chair conformation converts into another through higher-energy transition states, such as boat or twist-boat conformations. rsc.org
While specific molecular dynamics simulations for this compound are not documented in the reviewed literature, studies on related molecules like 1,3-dioxane and its dimethyl derivatives provide a framework for understanding its likely behavior. For instance, thermodynamic parameters for the chair-to-boat isomerization have been determined for 1,3-dioxane, 2,2-dimethyl-1,3-dioxane, and 5,5-dimethyl-1,3-dioxane. chemsrc.com These studies reveal the energy barriers associated with ring inversion. The presence of the gem-dimethyl group at the C5 position in this compound would be expected to significantly influence the energetics of ring inversion, potentially raising the energy barrier compared to the unsubstituted ring due to increased steric strain in the transition states. The additional methyl group at the C4 position would further complicate the conformational landscape.
Table 1: Thermodynamic Parameters for Chair-to-Boat Isomerization of Selected 1,3-Dioxanes (Note: Data for this compound is not available and is included for comparative context)
| Compound | Solvent | Temperature Range (K) |
| 1,3-Dioxane | Acetone (B3395972) / Dichlorodifluoromethane | 120–235 |
| 2,2-Dimethyl-1,3-dioxane | Acetone / Dichlorodifluoromethane | 120–235 |
| 5,5-Dimethyl-1,3-dioxane | Acetone / Dichlorodifluoromethane | 120–235 |
| This compound | Not Available | Not Available |
This table is based on findings from a study on the ring inversion of some 1,3-dioxanes and is intended to provide a comparative context. chemsrc.com
Prediction of Intermolecular Interactions and Crystal Lattice Stability
The prediction of how molecules interact with each other is crucial for understanding their condensed-phase properties, including crystal structure and stability. These interactions are primarily governed by van der Waals forces, dipole-dipole interactions, and in some cases, hydrogen bonding.
To illustrate the types of interactions that can be studied, a related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, has been synthesized and its crystal structure determined. In this case, the primary intermolecular interactions are hydrogen bonds involving the carboxylic acid group. While this compound lacks a strong hydrogen bond donor, the oxygen atoms can act as hydrogen bond acceptors in the presence of suitable donors.
Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates and Building Blocks
Substituted 1,3-dioxanes are valuable building blocks in organic chemistry, primarily utilized as protecting groups for 1,3-diols or as conformationally rigid scaffolds for further chemical elaboration.
Certain trimethyl-1,3-dioxane derivatives are well-established precursors for synthesizing more complex molecular architectures. A prominent example is 2,2,5-Trimethyl-1,3-dioxane-4,6-dione , commonly known as Methyl Meldrum's acid. This compound is a cyclic derivative of methylmalonic acid and is noted for its high acidity and reactivity.
Key Reactivity : The reactivity of Methyl Meldrum's acid allows it to serve as a versatile C3 synthon. It can be used to trap adducts formed in multi-component reactions, for instance, in reactions between alkyl isocyanides and dialkyl acetylenedicarboxylates. sigmaaldrich.com Its structure makes it a useful alternative to cyclic methylmalonic esters in various synthetic transformations.
Another significant precursor is 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid . nih.gov This compound contains a protected diol and a carboxylic acid function within the same molecule, making it a bifunctional building block. The dioxane ring acts as an acetal (B89532) protecting group for the two hydroxyl groups of 2,2-bis(hydroxymethyl)propionic acid, allowing chemists to perform selective reactions on the carboxylic acid group. This protection is crucial for multi-step syntheses where the hydroxyl groups would otherwise interfere.
These precursors are instrumental in creating halogenated chiral chromans, which are key intermediates for producing bioactive molecules like (+)-α-tocopherol. acs.org
| Precursor Compound | Key Feature | Application in Synthesis | Reference |
|---|---|---|---|
| 2,2,5-Trimethyl-1,3-dioxane-4,6-dione (Methyl Meldrum's acid) | Highly acidic and reactive cyclic diester | Trapping reactive intermediates; alternative to methylmalonic esters | sigmaaldrich.com |
| 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | Protected diol with a carboxylic acid function | Bifunctional building block for multi-step synthesis, particularly for dendrimers | nih.gov |
The 1,3-dioxane (B1201747) ring provides a conformationally restricted, non-planar scaffold that is attractive for medicinal chemistry and the design of new bioactive molecules. evitachem.com By positioning substituents in well-defined spatial arrangements, the dioxane framework allows for the systematic exploration of structure-activity relationships (SAR).
Medicinal Chemistry Applications : Derivatives of 1,3-dioxane have been investigated as scaffolds for compounds targeting various biological receptors. Research has shown their potential as agonists or antagonists for serotonin (B10506) (5-HT1A), muscarinic, and adrenergic receptors. evitachem.comresearchgate.net For example, a series of N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)ethanamine derivatives were developed as potent agonists at the 5-HT1A receptor, exhibiting potential for development as anxiolytic and antidepressant drugs. researchgate.net The rigid dioxane core is crucial for orienting the pharmacophoric groups correctly within the receptor's binding site.
Dendrimers are highly branched, monodisperse polymers with a precise three-dimensional architecture. The synthesis of polyester-based dendrimers often relies on protected monomer units, and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is a well-studied and commonly used monomer for this purpose. nih.gov
Role in Dendrimer Construction : In the synthesis of polyester (B1180765) dendrimers, the 1,3-dioxane portion of the molecule serves to protect the two hydroxyl groups of the parent molecule, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). nih.gov This protection allows the carboxylic acid to be coupled to a core molecule or the hydroxyl groups of a previous dendrimer generation. Subsequently, the dioxane protecting group is removed under acidic conditions to reveal the hydroxyl groups, which can then be coupled with more protected monomers to build the next generation. This iterative process allows for the precise, layer-by-layer construction of the dendrimer. nih.govmdpi.com The use of this specific acetal (formed from acetone) has become one of the most common methods for producing these well-defined polymeric structures. nih.gov
Integration into Polymer Chemistry
The 1,3-dioxane ring can be incorporated into polymer structures either through the polymerization of functionalized dioxane derivatives or through ring-opening polymerization mechanisms.
The integration of the 1,3-dioxane structure into a polymer can significantly enhance its properties. A notable example is the development of solid polymer electrolytes (PEs) for high-energy-density batteries. Recently, the in situ polymerization of the parent 1,3-dioxane (DOX) has been shown to produce a highly stable polymer electrolyte. rsc.org
Performance in Batteries : The poly(DOX) electrolyte exhibits superior oxidation stability (above 4.7 V) compared to its five-membered ring analogue, poly(1,3-dioxolane). This enhanced stability is attributed to the six-membered ring structure. Furthermore, the resulting polymer electrolyte provides a high Li⁺ transference number (0.75) and promotes a stable solid-electrolyte interphase, leading to excellent cycling stability in high-voltage lithium-metal batteries. rsc.org While this research focuses on the unsubstituted 1,3-dioxane, it demonstrates the principle that the dioxane ring can be a key component in designing high-performance polymeric materials. The presence of trimethyl substitution would be expected to further modify properties such as solubility, thermal stability, and ion transport characteristics.
Structural Attributes and Potential in Material Science
The rigid, chair-like conformation of the 1,3-dioxane ring, combined with the specific placement of its methyl groups, gives 4,5,5-Trimethyl-1,3-dioxane a defined three-dimensional structure. This stereochemical precision is a valuable attribute in materials science, particularly in the construction of complex, ordered macromolecules. While research on this compound itself in materials is limited, studies on closely related substituted 1,3-dioxanes highlight their potential as foundational units for creating larger, functional materials.
A key example is the use of derivatives like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid as precursors in the synthesis of dendrimers. nih.gov Dendrimers are highly branched, monodisperse polymers with a well-defined architecture, and their properties are directly influenced by the geometry of their monomeric building blocks. nih.gov The 1,3-dioxane ring in these precursors helps to establish a specific and predictable spatial arrangement of functional groups.
In the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the 1,3-dioxane ring adopts a chair conformation where the substituent groups occupy specific equatorial or axial positions. nih.gov This conformational lock dictates how the molecules assemble through intermolecular forces like hydrogen bonds, ultimately controlling the macroscopic structure of the resulting material. nih.gov This principle suggests that the defined stereochemistry of this compound could be similarly exploited to create polymers and other materials with precisely controlled architectures and predictable properties.
Biochemical Research Tools and Model Compounds
Elucidating Mechanisms of Biological Interactions
The 1,3-dioxane framework is a valuable scaffold in medicinal chemistry for developing molecular probes to study and elucidate biological interactions. By attaching various functional groups to the dioxane ring, chemists can create molecules that target specific biological entities like receptors or enzymes.
Research into substituted 1,3-dioxanes has demonstrated their utility in probing complex biological systems. For instance, a series of 4-(aminoalkyl) substituted 1,3-dioxanes have been synthesized and evaluated as antagonists for NMDA and σ receptors, which are important targets in neuroscience. nih.gov In this research, the 1,3-dioxane ring served as a rigid core to orient the key pharmacophoric elements—an amino group and phenyl residues—in a specific spatial arrangement to achieve high binding affinity. nih.gov The study found that the affinity for the NMDA receptor was highly dependent on the nature of the substituents on the dioxane ring, with a primary amine derivative (23a) showing a promising inhibitory constant (Ki) of 24 nM. nih.gov
Furthermore, fundamental studies combining theoretical and experimental approaches have been conducted on substituted 1,3-dioxanes to understand the energetic factors that determine their conformational preferences. thegoodscentscompany.com This understanding is crucial for designing molecules with the correct shape to interact with a biological target.
Studies in Enzyme Kinetics and Metabolic Pathways
While specific enzyme kinetic studies on this compound are not extensively documented, research on the related compound 1,4-dioxane (B91453) provides significant insights into the metabolic pathways and enzymatic processes that may be involved in the breakdown of such cyclic ethers. 1,4-dioxane is a probable human carcinogen, and understanding its biodegradation is of significant environmental and toxicological importance. berkeley.edu
Studies have shown that the biodegradation of 1,4-dioxane can be carried out by various bacteria, often through the action of monooxygenase enzymes. berkeley.eduresearchgate.net In mammalian systems, biotransformation is understood to involve NADH-dependent oxidation by cytochrome P-450 monooxygenases. berkeley.edu Some bacteria, like Pseudonocardia dioxanivorans CB1190, can use 1,4-dioxane as a growth substrate. berkeley.edu Other microorganisms perform cometabolic transformation, where the degradation of dioxane occurs in the presence of another growth-supporting substrate that induces the necessary enzymes. berkeley.edu
The kinetics of this biodegradation can be challenging, particularly at the low concentrations often found in contaminated environments, as these levels may not be sufficient to induce the required functional enzymes or support microbial growth. researchgate.netresearchgate.net This research on 1,4-dioxane serves as a crucial model for predicting the potential metabolic fate of other dioxane isomers like this compound and for studying the enzymes capable of cleaving these stable cyclic ether structures.
Investigations as Bioisosteres in Peptide Research
In the field of medicinal chemistry and drug design, a significant challenge with peptide-based therapeutics is their poor stability and bioavailability, often due to rapid degradation by proteases. One effective strategy to overcome this is the use of peptide bond isosteres—non-hydrolyzable chemical groups that mimic the structure and spatial orientation of the native peptide bond. nih.gov
The success of these mimics depends on their ability to adopt secondary structures that correctly position key functional groups, thereby replicating the biological activity of the original peptide. nih.gov The rigid, cyclic structure of the 1,3-dioxane ring makes it a candidate for use as a conformational constraint or a scaffold in the design of peptidomimetics. By incorporating a 1,3-dioxane core, chemists can create a non-peptidic backbone that holds appended functional groups in a fixed, biologically active conformation.
While direct examples of this compound being used as a bioisostere in published research are scarce, the underlying principle is well-established. The defined chair-like geometry of the dioxane ring can serve as a template to mimic the turns and folds of a peptide chain, a crucial aspect for receptor binding and biological function. nih.gov This approach has been explored with various cyclic scaffolds to create mimetics of biologically important peptides.
Analytical Chemistry Methodologies
Development of Reference Standards for Quantitative Analysis
In analytical chemistry, the availability of pure, well-characterized chemical compounds is essential for the development and validation of reliable quantitative methods. A reference standard is a highly purified substance used as a measurement base to confirm the identity and determine the concentration of a substance in a sample.
A compound such as this compound, when synthesized to a high degree of purity and thoroughly characterized using techniques like NMR spectroscopy, mass spectrometry, and chromatography, has the potential to serve as a reference standard. Its primary application in this context would be in methods designed to detect and quantify other 1,3-dioxane derivatives or related compounds in various matrices, such as environmental samples, industrial process streams, or research materials.
The use of such a standard is critical for:
Method Validation: Ensuring that an analytical method is accurate, precise, and specific for the target analyte.
Instrument Calibration: Creating calibration curves to relate the analytical signal (e.g., peak area in chromatography) to the concentration of the analyte.
Quality Control: Regularly analyzing the reference standard to ensure the analytical system is performing correctly over time.
Without a reliable reference standard, the quantification of related chemical structures would be subject to significant uncertainty, undermining the validity of the analytical results.
Environmental Monitoring and Determination in Aqueous Systems
Information regarding the specific analytical methods for the detection and quantification of this compound in environmental water samples is not available in the provided search results. The existing literature focuses heavily on the monitoring of 1,4-dioxane, a significant and widespread environmental contaminant. clu-in.orgitrcweb.orgresearchgate.net Methodologies for 1,4-dioxane often involve gas chromatography-mass spectrometry (GC-MS) coupled with techniques like solid-phase extraction (SPE) or purge-and-trap to achieve low detection limits. clu-in.orgitrcweb.orgnih.govpsu.educdc.gov However, the applicability and efficacy of these methods for this compound have not been documented in the search results.
Detailed research findings, including concentrations found in various aqueous systems (e.g., groundwater, surface water, wastewater), and data tables summarizing such findings for this compound are absent from the provided search results.
Research on Specific Functionalized 4,5,5 Trimethyl 1,3 Dioxane Derivatives
Hydroxymethylated Derivatives (e.g., 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane)
The introduction of a hydroxymethyl group provides a reactive handle for further functionalization, such as oxidation or etherification. Research in this area has focused on understanding the conformational preferences and reactivity of these alcohols.
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane is a key example of a hydroxymethylated derivative. sigmaaldrich.com While detailed synthetic procedures for this specific compound are not extensively published, the synthesis of a related compound, 2,2-Dimethyl-5-hydroxymethyl-1,3-dioxane , has been described. This synthesis involves the reduction of the corresponding carboxylic acid derivative with lithium aluminum hydride in ether, followed by an aqueous workup to yield the alcohol. researchgate.net
Conformational analysis of the closely related 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane has been performed using DFT calculations and NMR spectroscopy. These studies revealed that the conformational equilibrium involves chair conformers with either an axial or equatorial hydroxymethyl group, as well as a 2,5-twist structure. The preferred conformation is solvent-dependent, with the equatorial conformer being favored in benzene (B151609) and DMSO, while the axial conformer is predominant in the gas phase, chloroform, and water. researchgate.net This highlights the significant role of intermolecular interactions in determining the structural properties of these derivatives.
Table 1: Properties of 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
| Property | Value |
| CAS Number | 3663-46-5 |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Appearance | Solid |
| Flash Point | 101.7 °C (closed cup) |
Data sourced from multiple references. sigmaaldrich.comthieme-connect.de
Halogenated Derivatives (e.g., 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane, 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione)
Halogenated derivatives of 4,5,5-trimethyl-1,3-dioxane are valuable intermediates in organic synthesis, with the halogen atom serving as a leaving group or directing further reactions.
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane , also known as Chloroket, is a versatile intermediate. nrel.govfishersci.canist.gov Its synthesis can be achieved through methods such as the direct alkylation of 2,5,5-trimethyl-1,3-dioxane (B1280139) with 3-chloropropyl bromide in the presence of a base like potassium carbonate.
A detailed procedure for the synthesis of a similar bromo-derivative, 2,5,5-trimethyl-2-(2-bromoethyl)-1,3-dioxane , involves the reaction of methyl vinyl ketone with anhydrous hydrogen bromide, followed by ketalization with neopentanediol (2,2-dimethyl-1,3-propanediol) and triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate. orgsyn.org This method highlights a common strategy for introducing a haloalkyl group at the 2-position of the dioxane ring.
5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione is another significant halogenated derivative. nih.gov Its dibrominated analog, 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione , is known to be a highly electrophilic compound due to the two bromine atoms at the 5-position. It undergoes substitution reactions with nucleophiles like amines and thiols and can be reduced to the monobrominated derivative using sodium borohydride. The presence of halogens significantly influences the reactivity of the dioxane ring.
Table 2: Properties of Selected Halogenated Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | 88128-57-8 | C₁₀H₁₉ClO₂ | 206.71 |
| 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione | 34817-42-0 | C₇H₉BrO₄ | 237.05 |
Data sourced from multiple references. nrel.govfishersci.canist.govnih.gov
Carboxylic Acid and Anhydride (B1165640) Derivatives (e.g., 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid and anhydride)
Carboxylic acid and anhydride derivatives of this compound are particularly important as precursors in the synthesis of dendrimers and other complex polymers.
The synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid has been well-documented. nih.govsigmaaldrich.comnih.gov It is typically prepared by the reaction of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with acetone (B3395972) and 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate. nih.govsigmaaldrich.com The reaction proceeds at room temperature and is quenched with a triethylamine/ethanol solution. The product is then purified by washing with water and drying. nih.govsigmaaldrich.com This compound serves as a key intermediate in pharmaceutical and polymer chemistry, offering a stable and soluble building block for organic synthesis. acs.org
The corresponding 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride can be synthesized from the carboxylic acid derivative. nih.govnih.gov The acid is dissolved in dichloromethane, and N,N'-dicyclohexylcarbodiimide (DCC) is added to facilitate the dehydration and formation of the anhydride. nih.gov The dicyclohexylurea byproduct is removed by filtration. nih.gov Crystallographic studies of the carboxylic acid show that the carboxyl group occupies an equatorial position on the 1,3-dioxane (B1201747) ring, which adopts a chair conformation. nih.govsigmaaldrich.comnih.gov
Table 3: Crystallographic Data for 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
| Parameter | Value |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| a (Å) | 16.9457 |
| b (Å) | 9.6453 |
| c (Å) | 12.1052 |
| β (°) | 116.9860 |
Data sourced from PubChem.
Meldrum's Acid Derivatives (e.g., 2,2,5-Trimethyl-1,3-dioxane-4,6-dione)
2,2,5-Trimethyl-1,3-dioxane-4,6-dione , also known as methyl Meldrum's acid, is a notable derivative of Meldrum's acid. nih.govthomassci.com These compounds are known for their high acidity and serve as versatile reagents in organic synthesis.
Methyl Meldrum's acid is a white to slightly pink crystalline powder. orgsyn.org It has been utilized as a reagent for trapping adducts formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates. nih.govsigmaaldrich.com Furthermore, it is employed in the synthesis of antifibrotic agents. orgsyn.org The reactivity of Meldrum's acid and its derivatives is attributed to the acidity of the C-5 proton, which allows for easy formation of a stabilized carbanion that can participate in various reactions, including alkylations and acylations.
Table 4: Properties of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
| Property | Value |
| CAS Number | 3709-18-0 |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| Melting Point | 111-114 °C |
| Appearance | White to pink crystalline powder |
Data sourced from multiple references. sigmaaldrich.comnih.govthomassci.comnih.govsielc.com
Other Alkyl- and Aryl-Substituted Analogs and Their Comparative Studies
A variety of other alkyl- and aryl-substituted analogs of this compound have been synthesized and studied, expanding the chemical space and potential applications of this scaffold.
An example is 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane , which can be synthesized by heating 2,2-bis(hydroxymethyl)-1,3-propanediol with benzaldehyde (B42025) in DMF, catalyzed by iodine on activated carbon. fishersci.canih.gov This compound has been investigated for its potential as a precursor in organic synthesis and has been noted for its insecticidal and anti-foaming properties. nih.gov In its crystal structure, the 1,3-dioxane ring adopts a chair conformation with the 2-phenyl substituent in an equatorial position. nih.gov
The synthesis of 2-aryl-1,3-dioxane derivatives has also been a subject of research. These compounds are of interest as potential modulators of multidrug resistance in cancer therapy. nih.gov Comparative studies on the reactivity of different substituted 1,3-dioxanes are crucial for understanding their structure-activity relationships. For instance, the general stability of 1,3-dioxanes under basic, reductive, or oxidative conditions makes them excellent protecting groups for carbonyls and 1,3-diols. thieme-connect.de However, their lability towards acids allows for their selective removal. thieme-connect.de The conformational preferences of substituents on the dioxane ring, with equatorial positions being generally favored for bulky groups at C-2, play a significant role in their reactivity. thieme-connect.de
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Pathways for Trimethyl-1,3-dioxanes
The traditional synthesis of 1,3-dioxanes often involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. wikipedia.org For 4,5,5-trimethyl-1,3-dioxane, this would typically involve the reaction of formaldehyde (B43269) with 2,2-dimethyl-1,3-propanediol. Future research is increasingly focused on developing greener and more sustainable synthetic methodologies. mdpi.comymerdigital.comijsdr.org This involves the use of environmentally benign catalysts, alternative solvents, and energy-efficient reaction conditions.
A key trend is the move away from corrosive and difficult-to-handle homogeneous acid catalysts like sulfuric acid towards solid acid catalysts. ymerdigital.com These heterogeneous catalysts can be easily recovered and reused, minimizing waste and simplifying product purification. Examples of such catalysts that could be explored for the synthesis of this compound are listed in the table below.
| Catalyst Type | Specific Examples | Potential Advantages for this compound Synthesis |
| Mesoporous Silicas | SBA-15, Al-SBA-15 | High surface area, tunable porosity, potential for high selectivity. |
| Ion-Exchange Resins | Amberlyst-15, Dowex | Commercially available, effective under mild conditions, easy to remove from the reaction mixture. acs.org |
| Supported Acids | Tungstosilicic acid on active carbon | High catalytic activity, potential for high yields under optimized conditions. |
| Green Solvents/Catalysts | Gluconic acid aqueous solution | Acts as both a solvent and a catalyst, biodegradable and from a renewable source. clockss.org |
Furthermore, solvent-free reaction conditions are a significant goal in green chemistry. ijsdr.org Microwave-assisted synthesis is another promising avenue, often leading to dramatically reduced reaction times and increased yields. ijsdr.org The development of a one-pot synthesis from readily available starting materials, potentially bypassing the isolation of the diol intermediate, would also represent a significant advancement in the sustainable production of this compound.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the structure-property relationships of this compound is crucial for its future application. Advanced spectroscopic and computational methods are pivotal in this regard.
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |
| C2-H₂ (axial & equatorial) | 4.5 - 5.0 | AB quartet |
| C4-H₂ (axial & equatorial) | 3.5 - 4.0 | AB quartet |
| C5-CH₃ (gem-dimethyl) | 0.8 - 1.2 | Two singlets |
| C5-CH₃ | 0.9 - 1.3 | Singlet |
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The characteristic C-O stretching vibrations of the cyclic ether system in 1,3-dioxanes typically appear in the fingerprint region of the spectrum. nih.gov Future studies on this compound would benefit from detailed vibrational analysis, potentially aided by techniques like Raman spectroscopy.
Computational Techniques: Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the conformational landscape of cyclic molecules like 1,3-dioxanes. researchgate.net Such studies can predict the relative energies of different conformers (e.g., chair, twist-boat) and the barriers to conformational interconversion. For this compound, computational modeling could elucidate the influence of the gem-dimethyl group at the C5 position on the ring's geometry and flexibility. This deeper mechanistic understanding is crucial for designing derivatives with specific shapes and reactivities.
Development of Specialized Material Science Applications Based on Dioxane Architectures
The 1,3-dioxane (B1201747) framework can be a versatile building block for new materials. The potential for ring-opening polymerization of cyclic acetals opens up possibilities for creating novel polymers with tailored properties. researchgate.net
One emerging area is the development of advanced polymer electrolytes for lithium-ion batteries. In-situ polymerization of 1,3-dioxane has been shown to produce a polymer electrolyte with superior oxidation stability compared to its five-membered ring analogue, 1,3-dioxolane. rsc.org The introduction of trimethyl substitution on the dioxane ring, as in this compound, could further modify the polymer's properties, such as its ionic conductivity, thermal stability, and interfacial characteristics with electrode materials. Research in this area could lead to safer and more efficient energy storage devices.
Another avenue for exploration is the incorporation of the this compound moiety into other polymer backbones to create functional materials. For example, cyclic acetals are being investigated for the fabrication of biodegradable scaffolds for tissue engineering. researchgate.net The degradation of these materials can be designed to occur under specific pH conditions, releasing non-acidic products, which is advantageous for biomedical applications. The specific substitution pattern of this compound could influence the degradation rate and mechanical properties of such biomaterials.
Expanding the Utility of Trimethyl-1,3-dioxanes in Chemical Biology Beyond Current Applications
The structural features of 1,3-dioxane derivatives make them attractive scaffolds for the design of bioactive molecules. Research has demonstrated that certain substituted 1,3-dioxanes can act as modulators of multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy. nih.govresearchgate.net The overexpression of P-glycoprotein is a key mechanism of MDR, and some dioxane derivatives have been shown to inhibit its function. nih.gov The specific stereochemistry and substitution pattern of these molecules are critical for their activity. Future research could involve the synthesis and biological evaluation of a library of compounds based on the this compound core to explore their potential as MDR reversal agents.
Furthermore, 1,3-dioxane-linked compounds are being investigated as novel bacterial topoisomerase inhibitors, presenting a potential new class of antibiotics. nih.gov The dioxane moiety in these molecules often serves as a linker between different pharmacophoric groups. The trimethyl substitution in this compound could influence the conformational properties of such linked molecules, potentially impacting their binding affinity to the target enzyme.
The table below outlines potential research directions for this compound in chemical biology.
| Research Area | Rationale | Potential Impact |
| Anticancer Agents | The 1,3-dioxane scaffold has been identified in compounds that overcome multidrug resistance in cancer. nih.govresearchgate.net | Development of new therapeutic strategies to enhance the efficacy of existing chemotherapy drugs. |
| Antibacterial Agents | Dioxane-linked molecules are being explored as novel bacterial topoisomerase inhibitors. nih.gov | Addressing the growing problem of antibiotic resistance by providing new classes of antibacterial drugs. |
| Agrochemicals | The structural diversity of 1,3-dioxanes could be exploited to develop new pesticides or herbicides with novel modes of action. | More effective and potentially safer crop protection solutions. |
| Probes for Chemical Genetics | Libraries of diverse 1,3-dioxanes can be used to screen for new biological activities and identify new protein targets. nih.gov | Elucidation of new biological pathways and identification of novel drug targets. |
Q & A
Basic Questions
Q. What are the established synthetic routes for 4,5,5-Trimethyl-1,3-dioxane derivatives, and how can reaction conditions be optimized?
- Methodology: Derivatives of 1,3-dioxane are typically synthesized via alkylation or acylation reactions. For example, 5-acetyl-1,3-dioxane derivatives are prepared using acetic anhydride under acidic catalysis, while hydroxyalkyl derivatives require phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature (0–25°C) to control reaction kinetics and byproduct formation.
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology: Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying substitution patterns. For instance, the axial-equatorial configuration of methyl groups in 1,3-dioxane derivatives is confirmed via H NMR coupling constants ( for axial protons) and NMR chemical shifts (δ 20–25 ppm for methyl carbons). X-ray crystallography further resolves stereochemistry, as demonstrated for 2-chloro-1,3-dioxane derivatives .
Q. What factors influence the stability of this compound in solution?
- Methodology: Stability is pH-dependent due to the hydrolytic sensitivity of the dioxane ring. In acidic conditions (pH < 4), ring-opening occurs via protonation of the oxygen atoms, forming diols. Buffered solutions (pH 6–8) in aprotic solvents like tetrahydrofuran (THF) minimize degradation. Long-term storage requires inert atmospheres (N/Ar) and desiccants to prevent moisture absorption .
Advanced Questions
Q. How do computational models elucidate the thermal decomposition mechanisms of this compound derivatives?
- Methodology: Density functional theory (DFT) at the B3LYP/6-31G** level predicts decomposition pathways. For nitro-substituted dioxanes (e.g., 5-nitro-5-R-1,3-dioxane), thermal cleavage of the C–NO bond initiates a radical-mediated process, releasing nitrous acid (HNO) or NO. Transition-state calculations reveal activation energies (~150–200 kJ/mol) consistent with experimental thermogravimetric data .
Q. What strategies resolve contradictions between experimental and computational data in dioxane reactivity studies?
- Methodology: Discrepancies often arise from solvation effects or incomplete basis sets in simulations. Hybrid QM/MM (quantum mechanics/molecular mechanics) models incorporate solvent interactions (e.g., water or THF) to improve agreement with experimental kinetics. For example, solvation-free energy corrections reduce deviations in predicted hydrolysis rates by 15–20% .
Q. How are in silico models applied to predict the bioactivity of this compound derivatives?
- Methodology: Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to olfactory receptors (e.g., OR2L13, OR1G1). Quantitative structure-activity relationship (QSAR) models trained on SMILES descriptors and miLogP values predict bioactivity with >80% accuracy. For instance, 2-(3,3-dimethylcyclohexyl)-2,5,5-trimethyl-1,3-dioxane (Fructaplex©) shows high OR2L13 binding due to hydrophobic interactions with Phe87 and Tyr260 .
Q. What analytical techniques are used to quantify trace dioxane derivatives in complex matrices?
- Methodology: Derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) enhances detection via HPLC-UV or LC-MS. The reaction forms stable adducts with amines or hydroxyl groups, achieving detection limits of 0.1–1.0 ppm. For polar derivatives, hydrophilic interaction liquid chromatography (HILIC) improves retention and peak resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
